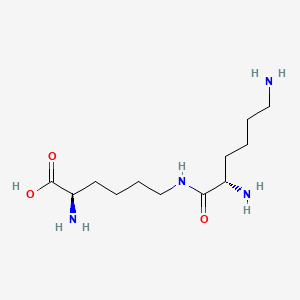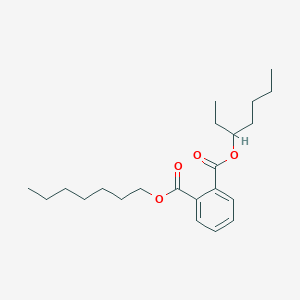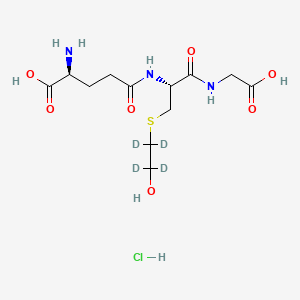
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride: is a labeled derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used primarily in biochemical research, particularly in studies involving proteomics and enzymatic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride involves the reaction of glutathione with 2-hydroxyethyl-d4 chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol form of the compound.
Substitution: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride is widely used in scientific research for its unique properties:
Chemistry: Used as a reagent in various chemical reactions and studies involving thiol chemistry.
Biology: Employed in studies of enzymatic reactions, particularly those involving glutathione S-transferase.
Medicine: Investigated for its potential therapeutic applications, including antioxidant properties.
Industry: Utilized in the production of high-purity biochemical reagents
Wirkmechanismus
The mechanism of action of S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride involves its interaction with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to various substrates. This interaction is crucial for detoxification processes and the regulation of oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(2-Hydroxyethyl)glutathione
- S-(2-Hydroxyethyl)glutathione-d4
- S-(2-Hydroxyethyl)glutathione-d4 Hydrochloride
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in complex biological systems .
Eigenschaften
Molekularformel |
C12H22ClN3O7S |
|---|---|
Molekulargewicht |
391.86 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H21N3O7S.ClH/c13-7(12(21)22)1-2-9(17)15-8(6-23-4-3-16)11(20)14-5-10(18)19;/h7-8,16H,1-6,13H2,(H,14,20)(H,15,17)(H,18,19)(H,21,22);1H/t7-,8-;/m0./s1/i3D2,4D2; |
InChI-Schlüssel |
QRFINCSKCRZION-MRMWEUCVSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O.Cl |
Kanonische SMILES |
C(CC(=O)NC(CSCCO)C(=O)NCC(=O)O)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



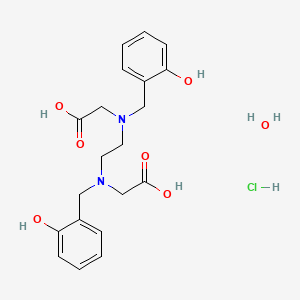
![5-bromo-N-[2-(1-pyrrolidinyl)ethyl]-3-Pyridinesulfonamide](/img/structure/B13852116.png)
![methyl 2-amino-5-[5-(aminomethyl)-1H-indol-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13852118.png)
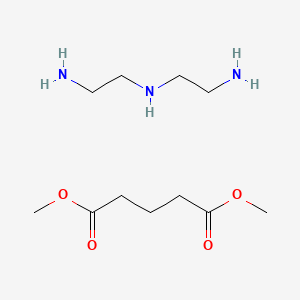

![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
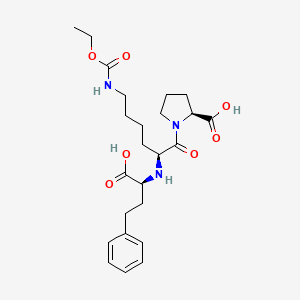
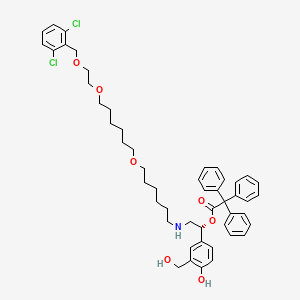
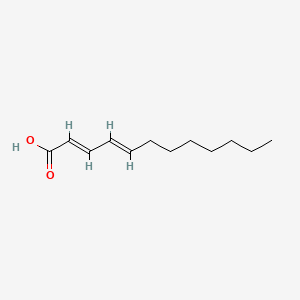
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
